Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate
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Overview
Description
Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H4BrClFNO2. This compound is part of the pyridine family and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis) and in the creation of ligands for receptors such as the retinoid x receptor (rxr) .
Mode of Action
It’s known that similar compounds can participate in nucleophilic aromatic substitution reactions on the fluoride group .
Biochemical Pathways
Compounds of this nature are often involved in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound is a solid at room temperature and is typically stored in an inert atmosphere at 2-8°c .
Result of Action
Similar compounds have been used in the synthesis of active pharmaceutical ingredients (apis) and in the creation of ligands for receptors such as the retinoid x receptor (rxr), which have many clinical applications .
Action Environment
The compound is typically stored in an inert atmosphere at 2-8°c, suggesting that it may be sensitive to environmental conditions .
Biochemical Analysis
Biochemical Properties
Similar compounds have been used in Suzuki–Miyaura coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Cellular Effects
Similar compounds have been used in the synthesis of active pharmaceutical ingredients (APIs), which can influence cell function .
Molecular Mechanism
In Suzuki–Miyaura coupling reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate typically involves the halogenation of pyridine derivatives. One common method includes the bromination and chlorination of 3-fluoropyridine-2-carboxylate under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure the selective introduction of bromine and chlorine atoms at the desired positions on the pyridine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation processes using automated reactors. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to achieve high yields and purity. The product is then purified using techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Comparison with Similar Compounds
- Methyl 6-bromo-5-fluoropyridine-2-carboxylate
- Methyl 5-chloro-6-fluoropyridine-2-carboxylate
- Methyl 5-bromo-3-chloropyridine-2-carboxylate
Comparison: Methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the pyridine ring. This unique structure imparts distinct chemical and physical properties, such as reactivity and stability, which can be advantageous in certain applications compared to its similar compounds.
Properties
IUPAC Name |
methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClFNO2/c1-13-7(12)5-4(10)2-3(8)6(9)11-5/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIVNIGADHTYCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC(=C(C=C1F)Br)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1211528-83-4 |
Source
|
Record name | methyl 5-bromo-6-chloro-3-fluoropyridine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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